Sodium 3-mercaptopropanesulphonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

- SMPS can be synthesized through various methods, including the reaction of 3-chloropropane-1-sulfonyl chloride with sodium sulfide [].

- Studies have characterized its physical and chemical properties, including its structure, melting point, and solubility [, ].

Potential Applications:

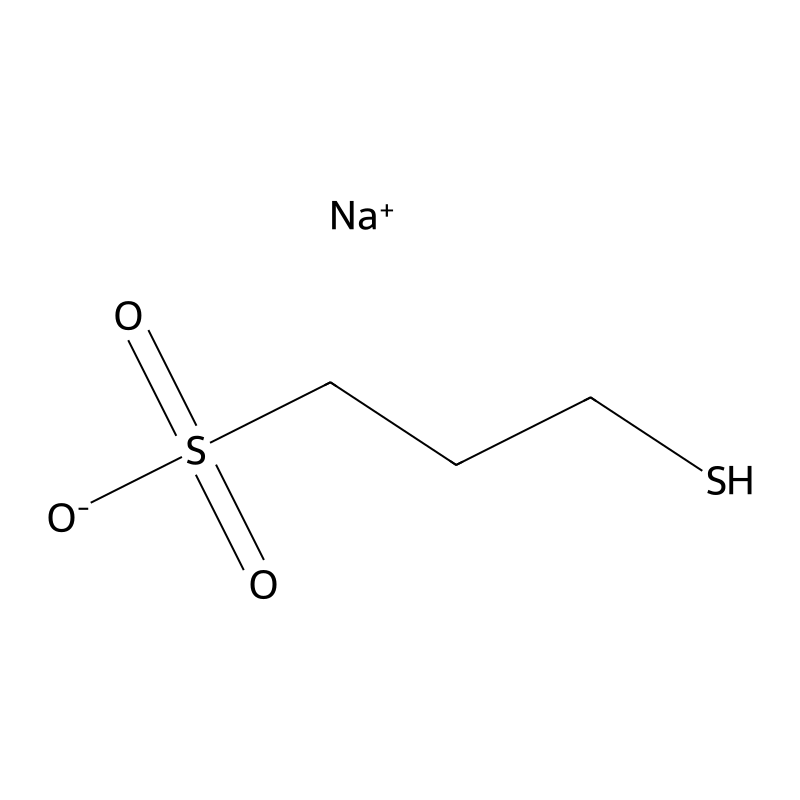

Sodium 3-mercaptopropanesulphonate, also known as sodium 3-mercapto-1-propanesulfonate, is an organosulfur compound with the molecular formula . It is characterized by a thiol group (-SH) and a sulfonate group (-SO₃Na), which contribute to its unique chemical properties. This compound appears as white to off-white crystals and has a melting point of approximately 220 °C. It is highly soluble in water, with solubility exceeding 1000 g/L at 25 °C .

- Skin and eye irritant: The thiol group can irritate skin and eyes upon contact. Wear appropriate personal protective equipment (PPE) like gloves and safety glasses when handling SMPS [].

- Potential respiratory irritant: Inhalation of dust particles may irritate the respiratory tract. Use proper ventilation when handling the powder form.

- Oxidation: The thiol group can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

- Reduction: The compound can undergo reduction while preserving the sulfonate group, often using sodium borohydride as a reducing agent.

- Substitution: The thiol group can be substituted with other functional groups under suitable conditions .

These reactions make sodium 3-mercaptopropanesulphonate valuable in synthetic organic chemistry.

Sodium 3-mercaptopropanesulphonate exhibits significant biochemical activity. It is involved in the formation of self-assembled monolayers on gold-coated substrates through chemisorption, which is crucial for various applications in biosensing and nanotechnology. Additionally, it has been shown to enhance the electrodeposition of metals such as cobalt by acting as a depolarizer during electrochemical processes . Its ability to facilitate electron transfer through its thiol group further underscores its importance in biochemical applications.

The synthesis of sodium 3-mercaptopropanesulphonate typically involves the neutralization of 3-mercaptopropionic acid with sodium hydroxide. The process can be summarized as follows:

- Dissolve 3-mercaptopropionic acid in water.

- Gradually add sodium hydroxide while maintaining controlled temperature and pH.

- Upon complete neutralization, the solution is concentrated and purified, often through crystallization or other separation techniques .

In industrial settings, this reaction may occur in large-scale chemical reactors designed for efficient mixing and heating.

Sodium 3-mercaptopropanesulphonate has diverse applications, including:

- Electroplating: It serves as a brightener in copper electroplating processes, improving surface finish and quality.

- Nanoparticle Synthesis: It is utilized in the preparation of metal nanoparticles, such as rhodium nanoparticles, through liquid-phase reduction methods.

- Surface Modification: The compound is used to modify surfaces for enhanced dispersibility in aqueous phases, particularly in carbon black applications .

These applications highlight its versatility across different fields, including materials science and electrochemistry.

Research has indicated that sodium 3-mercaptopropanesulphonate interacts dynamically with various substrates during electrochemical processes. For instance, it enhances the deposition rate of cobalt by facilitating electron transfer and capturing metal cations due to its dual functional groups. Studies have shown that the presence of sodium 3-mercaptopropanesulphonate can significantly alter the current density and deposition potential during cobalt electrodeposition, suggesting its role as an effective additive in plating solutions .

Sodium 3-mercaptopropanesulphonate shares structural similarities with several other organosulfur compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Sodium mercaptoacetate | C₂H₅NaO₂S | Used in biochemistry for protein labeling |

| Sodium thiosulfate | Na₂S₂O₃ | Commonly used as a reducing agent |

| Mercaptoethanol | C₂H₆OS | A widely used reducing agent in biochemical applications |

Uniqueness: Sodium 3-mercaptopropanesulphonate's distinct combination of a thiol and sulfonate group allows it to participate effectively in both

MPS emerged in the mid-20th century as a specialized additive in copper electroplating processes. Early studies focused on its role as a brightening agent, where it improved the ductility and corrosion resistance of copper deposits by modifying surface kinetics. The discovery of its synergistic interaction with polyethylene glycol (PEG) and chloride ions (Cl⁻) in the 1980s marked a pivotal shift, transforming MPS from a niche additive to a critical component in advanced electroplating systems.

Key Milestones in MPS Research

Recent advancements have expanded MPS’s utility beyond electrochemistry, including its use in synthesizing organosilicon thioethers and stabilizing gold nanoparticles. These developments underscore MPS’s versatility as a functional molecule in modern materials science.

Significance in Contemporary Chemical Sciences

MPS’s dual functionality enables its integration into complex systems, addressing challenges in energy storage, biotechnology, and electronics. Below is a breakdown of its key applications:

Copper Electroplating and Nanostructured Materials

MPS remains central to copper deposition processes, particularly in Damascene via filling for semiconductor manufacturing. Its ability to form self-assembled monolayers (SAMs) on gold-coated substrates allows precise control over copper nucleation and growth.

Mechanistic Insights

In PEG-Cl-MPS systems:

- Surface Adsorption: MPS binds to copper surfaces via its thiol group, displacing PEG-Cl complexes.

- Accelerated Deposition: The sulfonate group facilitates desolvation of Cu²⁺ ions, enhancing electron transfer.

- Nanostructure Control: Pulse electroplating with MPS yields nanotwinned copper structures with improved mechanical properties.

Performance Metrics

| Parameter | MPS-Free System | MPS-Enhanced System |

|---|---|---|

| Grain size | 0.9 μm | 0.6 μm |

| Texture (111) | 27.8% | 95.1% |

| Via Filling Efficiency | Incomplete | Complete (40 ppm MPS) |

Catalytic and Organic Synthesis

MPS participates in photochemical reactions to form organosilicon thioethers, offering a sustainable route to functional materials. Its thiol group undergoes radical-mediated coupling with tetravinylsilane under UV light, producing stable Si-S bonds.

Reaction Scheme

$$ \text{MPS} + \text{Si(CH}2\text{=CH}2\text{)}4 \xrightarrow{h\nu} \text{Si(CH}2\text{=CH}2\text{)}3\text{-S-(CH}2\text{)}3\text{SO}_3\text{Na} $$

Biomedical Applications

MPS-modified nanomaterials exhibit antiviral properties by mimicking heparan sulfate, a key viral receptor. Ti₃C₂-Au-MPS nanocomposites demonstrate broad-spectrum inhibition against SARS-CoV-2 pseudoviruses and porcine reproductive and respiratory syndrome virus (PRRSV) through direct virion neutralization and host cell penetration disruption.

Antiviral Mechanism

- Virion Binding: MPS’s sulfonate group mimics heparan sulfate, attracting viral particles via electrostatic interactions.

- Surface Disruption: Thiol groups destabilize viral envelopes, preventing membrane fusion.

Theoretical Framework for MPS Studies

The behavior of MPS in complex systems is governed by interfacial chemistry and molecular interactions. Key theoretical models include:

Surface Adsorption Thermodynamics

MPS adsorption on copper follows the Langmuir isotherm, with equilibrium coverage $$ \theta $$ dependent on concentration and potential:

$$ \theta = \frac{K{\text{ads}}[\text{MPS}]}{1 + K{\text{ads}}[\text{MPS}]} $$

Where $$ K_{\text{ads}} $$ is the adsorption equilibrium constant, influenced by overpotential and Cl⁻ concentration.

Density Functional Theory (DFT) Modeling

DFT calculations reveal that MPS adsorption weakens Cl⁻-electrode interactions through depolarization, reducing the energy barrier for Cu²⁺ reduction. The sulfonate group enhances solvation of Cu²⁺, accelerating electron transfer.

Monolayer Formation Principles

The formation of self-assembled monolayers of sodium 3-mercaptopropanesulphonate represents a sophisticated interplay of molecular recognition, thermodynamic driving forces, and substrate-specific interactions. The fundamental principle underlying monolayer formation involves the spontaneous organization of individual molecules into ordered structures through the optimization of intermolecular and molecule-substrate interactions [1] [2] [3].

The thermodynamic basis for monolayer formation stems from the minimization of the system's total free energy, which encompasses contributions from adsorption energy, intermolecular interactions, and configurational entropy. The adsorption process is governed by the Gibbs free energy of adsorption, which can be expressed as:

ΔGads = ΔHads - TΔS_ads

where ΔHads represents the enthalpy of adsorption and ΔSads denotes the entropy change upon adsorption [4] [5].

Table 1: Physical Properties and Characteristics of Sodium 3-Mercaptopropanesulphonate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₇NaO₃S₂ | [1] [2] [6] [7] |

| Molecular Weight (g/mol) | 178.21 | [1] [2] [6] [7] |

| Melting Point (°C) | ~220 (decomp.) | [1] [2] [6] [7] |

| Density (g/cm³) | 1.59 | [1] [7] |

| Flash Point (°C) | 71 | [1] [7] |

| Water Solubility (g/L) | 1000 | [1] [7] |

| Vapor Pressure (Pa) | 0 (at 25°C) | [1] [7] |

| Log P | -2.94 (at 22°C) | [1] [7] |

| Appearance | White to off-white powder | [1] [2] [6] [7] |

| Stability | Hygroscopic | [1] [7] |

The molecular architecture of sodium 3-mercaptopropanesulphonate plays a crucial role in monolayer formation. The compound features a bifunctional structure consisting of a thiol group (-SH) and a sulfonate group (-SO₃Na) connected by a three-carbon alkyl chain. This unique molecular design enables dual-mode interactions: the thiol group facilitates strong chemisorption to metal surfaces, while the sulfonate group provides electrostatic interactions and hydrophilic character [1] [2] [7].

The critical packing parameter, defined as P = v/(a₀lc), where v is the molecular volume, a₀ is the optimal headgroup area, and lc is the critical chain length, determines the preferred assembly structure. For sodium 3-mercaptopropanesulphonate, the calculated packing parameter suggests a preference for planar monolayer arrangements on suitable substrates [8] [5].

Table 2: Self-Assembly Mechanisms and Driving Forces

| Process | Description | Energy Scale (kJ/mol) | Reference |

|---|---|---|---|

| Chemisorption on Gold | Strong Au-S bond formation | 200-250 | [1] [2] [9] [3] |

| Monolayer Formation | Self-assembled monolayers via thiol-gold interaction | 40-60 | [1] [2] [3] |

| Van der Waals Interactions | Intermolecular cohesive forces between alkyl chains | 4-20 | [10] [11] |

| Electrostatic Interactions | Sulfonate group interactions with substrate | 10-40 | [8] [12] [13] |

| Hydrophobic Chain Ordering | Gauche-trans conformational changes | 2-8 | [14] [9] [15] |

| Surface Reconstruction | Substrate surface restructuring upon adsorption | 20-80 | [16] [3] |

The nucleation and growth mechanisms of monolayer formation follow a complex pathway involving initial adsorption, surface diffusion, and cooperative assembly. The initial adsorption occurs through the formation of isolated adsorption sites, followed by lateral growth through intermolecular interactions. The cooperative nature of the assembly process is evidenced by the sigmoidal shape of adsorption isotherms, indicating positive cooperativity among adsorbing molecules [4] [5].

Surface Interaction Dynamics

The surface interaction dynamics of sodium 3-mercaptopropanesulphonate encompass a multifaceted array of molecular-level processes that govern the compound's behavior at various interfaces. These dynamics are characterized by temporal and spatial variations in molecular orientation, binding configurations, and surface mobility [12] [13] [3].

Gold Substrate Chemisorption Mechanisms

The chemisorption of sodium 3-mercaptopropanesulphonate on gold substrates represents one of the most extensively studied surface interaction systems. The mechanism involves the formation of strong covalent bonds between the sulfur atom of the thiol group and gold atoms on the surface, characterized by binding energies ranging from 200 to 250 kJ/mol [1] [2] [17] [3].

The chemisorption process proceeds through several distinct stages. Initially, physisorption occurs through weak van der Waals interactions, allowing the molecule to approach the surface. Subsequently, the sulfur-gold bond forms through electron transfer from the sulfur lone pair to vacant gold d-orbitals, accompanied by the release of hydrogen as either H₂ or H⁺ depending on the environmental conditions [1] [2] [3].

Table 3: Surface Interaction Dynamics Across Different Substrates

| Substrate | Interaction Type | Binding Energy (kJ/mol) | Coverage (molecules/nm²) | Reference |

|---|---|---|---|---|

| Gold (Au) | Chemisorption | 200-250 | 4-7 | [1] [2] [17] [3] |

| Platinum (Pt) | Strong physisorption | 150-200 | 3-5 | [3] |

| Copper (Cu) | Electrochemical adsorption | 100-150 | 5-8 | [14] [9] [15] |

| Silver (Ag) | Weak chemisorption | 80-120 | 3-6 | [18] [19] |

| Mica | Electrostatic adsorption | 40-80 | 2-4 | [12] [13] |

| Silica (SiO₂) | Hydrogen bonding | 20-60 | 1-3 | [20] [21] |

The kinetics of chemisorption on gold surfaces exhibit complex behavior characterized by initial rapid binding followed by slower reorganization processes. The initial binding rate is limited by surface diffusion and the availability of suitable binding sites, while the subsequent reorganization involves molecular reorientation and the formation of ordered domains [1] [2] [3].

The molecular orientation on gold surfaces depends on the surface coverage and environmental conditions. At low coverages, molecules adopt a nearly perpendicular orientation with the thiol group bound to the surface and the sulfonate group extending into the solution. As coverage increases, molecules begin to tilt to accommodate intermolecular interactions, resulting in a more densely packed arrangement [1] [2] [3].

Alternative Substrate Interactions

Beyond gold substrates, sodium 3-mercaptopropanesulphonate exhibits diverse interaction mechanisms with various alternative substrates, each characterized by distinct binding energies, coverage densities, and structural arrangements [12] [13] [3].

On platinum surfaces, the interaction mechanism involves strong physisorption rather than true chemisorption. The binding energy ranges from 150 to 200 kJ/mol, slightly lower than that observed on gold surfaces. The platinum-sulfur interaction is characterized by partial electron transfer and the formation of coordination bonds rather than purely covalent bonds [3].

Copper substrates present a unique electrochemical adsorption mechanism where the interaction strength depends on the applied potential and the presence of chloride ions. The binding energy varies from 100 to 150 kJ/mol, with higher energies observed under cathodic conditions. The presence of chloride ions enhances the adsorption through the formation of copper-chloride-thiol complexes [14] [9] [15].

Silver surfaces exhibit weaker chemisorption compared to gold, with binding energies ranging from 80 to 120 kJ/mol. The interaction involves partial oxidation of the silver surface and the formation of silver-sulfur bonds, though these bonds are less stable than the corresponding gold-sulfur bonds [18] [19].

On mica surfaces, the interaction mechanism shifts to electrostatic adsorption, where the negatively charged sulfonate groups interact with the positively charged surface sites. The binding energy ranges from 40 to 80 kJ/mol, significantly lower than that observed on metal surfaces. The coverage density is also reduced due to electrostatic repulsion between adjacent molecules [12] [13].

Silica substrates interact with sodium 3-mercaptopropanesulphonate through hydrogen bonding between the sulfonate groups and surface silanol groups. The binding energy is relatively low, ranging from 20 to 60 kJ/mol, and the coverage density is limited by the availability of surface silanol groups [20] [21].

Ordered Structure Analysis

The formation of ordered structures in sodium 3-mercaptopropanesulphonate monolayers represents a remarkable example of molecular self-organization driven by the optimization of intermolecular interactions and substrate-molecule compatibility. The analysis of these ordered structures provides crucial insights into the fundamental principles governing surface assembly processes [22] [23] [3].

(3 × 3) Structural Arrangements

The (3 × 3) structural arrangement represents one of the most stable ordered phases observed in sodium 3-mercaptopropanesulphonate monolayers on gold surfaces. This structure is characterized by a surface coverage of θ = 0.11, corresponding to one molecule per nine surface gold atoms [23] [3].

The (3 × 3) structure exhibits remarkable stability over a wide range of environmental conditions, including temperature variations from 298 to 370 K and potential windows from -0.1 to 0.2 V versus the standard hydrogen electrode. This stability arises from the optimal balance between molecule-substrate interactions and intermolecular forces [23] [3].

Table 4: Ordered Structure Analysis and Characteristics

| Structure Type | Substrate | Coverage (θ) | Potential Range (V) | Temperature Stability (K) | Reference |

|---|---|---|---|---|---|

| (√3 × √3)R30° | Pt(111) | 0.33 | -0.3 to 0.1 | 298-350 | [3] |

| (2 × 2) | Pt(111) | 0.25 | -0.4 to -0.2 | 298-340 | [3] |

| (3 × 3) | Au(111) | 0.11 | -0.1 to 0.2 | 298-370 | [23] [3] |

| Striped phases | Au(111) | 0.5-0.8 | -0.2 to 0.3 | 298-330 | [23] |

| Hexagonal close-packed | Au(111) | 0.67 | 0.0 to 0.4 | 298-380 | [22] [3] |

| Disordered phases | Various | Variable | >0.1 | 298-400 | [3] |

The molecular arrangement within the (3 × 3) structure involves a specific geometry where molecules are positioned to maximize both the strength of gold-sulfur bonds and the favorable intermolecular interactions. The three-carbon alkyl chain adopts a predominantly trans conformation, allowing for optimal packing density while minimizing steric hindrance [23] [3].

The formation of (3 × 3) structures is thermodynamically favored at intermediate surface coverages where the balance between adsorption energy and intermolecular repulsion is optimized. At lower coverages, isolated molecules or smaller clusters predominate, while at higher coverages, more densely packed structures become preferred [23] [3].

Phase Boundaries and Domain Formation

The transition between different ordered phases in sodium 3-mercaptopropanesulphonate monolayers occurs through well-defined phase boundaries characterized by discontinuous changes in structural parameters and thermodynamic properties. These phase boundaries represent critical points where the relative stability of different structural arrangements changes [22] [23] [3].

The phase boundary between the (3 × 3) and striped phases occurs at approximately θ = 0.4, corresponding to a critical coverage where the balance between molecule-substrate and intermolecular interactions shifts. Below this coverage, the (3 × 3) structure is thermodynamically favored, while above this coverage, striped phases become more stable [23] [3].

Domain formation within ordered structures arises from the nucleation and growth of crystalline regions within the monolayer. The domain size depends on the balance between the driving force for ordering and the energetic cost of domain boundaries. Typical domain sizes range from 10 to 100 nanometers, depending on the preparation conditions and substrate characteristics [22] [23] [3].

The boundaries between different domains are characterized by higher energy states due to the disruption of optimal molecular arrangements. These boundaries can serve as nucleation sites for phase transitions or as pathways for molecular diffusion within the monolayer [22] [23] [3].

In Situ Scanning Tunneling Microscopy Studies

In situ scanning tunneling microscopy represents the most powerful experimental technique for direct observation of ordered structures in sodium 3-mercaptopropanesulphonate monolayers. These studies provide unprecedented atomic-level resolution of surface structures and enable real-time monitoring of dynamic processes [3] [24].

Table 5: Scanning Tunneling Microscopy Studies and Observations

| Study Type | Observation | Resolution (Å) | Conditions | Reference |

|---|---|---|---|---|

| In-situ STM on Pt(111) | Ordered (√3×√3)R30° and (2×2) structures | 2-5 | 0.1 M KClO₄ + 1 mM HCl, pH 3 | [3] |

| Ex-situ STM on Au(111) | Striped and netlike structures | 1-3 | Ambient conditions | [23] |

| Time-resolved STM | Molecular motion and rearrangement | 3-8 | Electrochemical cell | [3] [24] |

| Temperature-dependent STM | Order-disorder transitions | 2-6 | 298-373 K | [22] [3] |

| Potential-dependent STM | Structure-potential relationships | 2-5 | -0.5 to +0.5 V vs Ag/AgCl | [3] |

The in situ STM studies on platinum surfaces reveal the coexistence of (√3 × √3)R30° and (2 × 2) ordered structures under electrochemical conditions. The (√3 × √3)R30° structure, characterized by a coverage of θ = 0.33, predominates at more positive potentials, while the (2 × 2) structure (θ = 0.25) is favored at more negative potentials [3].

The molecular resolution achieved in these studies allows for the direct observation of individual molecules within the ordered structures. The thiol groups appear as bright protrusions in the STM images, while the alkyl chains and sulfonate groups contribute to the overall molecular shape and orientation [3] [24].

Time-resolved STM studies reveal the dynamic nature of monolayer structures, showing molecular motion, rearrangement, and exchange processes occurring on timescales ranging from seconds to hours. These dynamics are influenced by temperature, potential, and solution composition, providing insights into the mechanisms of structural transitions [3] [24].

Temperature-dependent STM studies demonstrate the thermal stability of ordered structures and the mechanisms of order-disorder transitions. The critical temperature for structural transitions depends on the specific ordered phase, with more densely packed structures generally exhibiting higher thermal stability [22] [3].

Potential-dependent STM studies reveal the electrochemical control of surface structures, showing how applied potentials can induce structural transitions, modify molecular orientations, and influence the stability of ordered phases. These studies are crucial for understanding the behavior of sodium 3-mercaptopropanesulphonate in electrochemical applications [3].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2041 of 2138 companies (only ~ 4.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website